BI-811283 was developed by Boehringer Ingelheim and is classified under the category of Aurora kinase inhibitors. These inhibitors are designed to interfere with the function of Aurora kinases, which play essential roles in various phases of cell division, making them attractive targets for cancer treatment .
The molecular formula of BI-811283 is , and its structure features a diaminopyrimidine core with substituents that enhance its binding affinity to Aurora B kinase. The compound exhibits a high degree of selectivity, with an IC50 value reported at 0.316 nM against Aurora B, demonstrating over 2000-fold selectivity compared to other kinases such as FLT3 and KIT .
BI-811283 primarily acts through competitive inhibition of Aurora B kinase activity. Upon binding to the ATP site, it prevents phosphorylation events critical for mitotic progression. Key reactions include:
The mechanism by which BI-811283 exerts its antitumor effects involves several steps:
Relevant data regarding its pharmacokinetics indicate that BI-811283 is administered via intravenous infusion, with pharmacokinetic profiles showing peak plasma concentrations achieved shortly after administration .
BI-811283 is primarily investigated for its potential in treating various cancers characterized by aberrant Aurora B activity, including:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: